Racemic mixtures compromise stereospecific assay integrity. This pure (-)-Calanolide A enantiomer provides the definitive chiral reference standard and negative control. • ~410-fold lower HIV-1 RT activity vs (+)-enantiomer, eliminating false positive readouts. • Essential for calibrating chiral HPLC methods and validating enantiomeric excess (ee) of (+)-Calanolide A batches. • Enables precise SAR profiling and structural mapping of the NNRTI binding pocket.
(-)-Calanolide A (CAS 163661-45-8) is the synthetic enantiomer of the naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) (+)-Calanolide A. While the (+)-enantiomer is renowned for its potent anti-HIV-1 activity, (-)-Calanolide A is virtually inactive in cell culture and exhibits drastically reduced binding affinity to the HIV-1 reverse transcriptase (RT) enzyme [1]. In procurement and analytical contexts, this specific enantiomer is primarily sourced as a high-purity chiral reference standard for the chromatographic resolution of racemic mixtures and as an essential stereospecific negative control in virological and biochemical assays. Its value lies not in therapeutic efficacy, but in its ability to provide a precise structural baseline for structure-activity relationship (SAR) profiling and enantiomeric excess (ee) validation [1].
Substituting pure (-)-Calanolide A with the racemate (±)-Calanolide A or closely related diastereomers like (-)-Calanolide B fundamentally compromises assay integrity. The racemate retains significant anti-HIV-1 activity (IC50 = 0.7 μM for DNA-dependent DNA polymerase) due to the presence of the (+)-enantiomer, rendering it useless as a negative control for stereospecific binding studies [1]. Furthermore, in chiral method development, using crude extracts or uncharacterized mixtures fails to provide the precise retention time and peak identification required to validate the enantiomeric purity of synthesized (+)-Calanolide A [1]. Procurement of the pure (-)-enantiomer is therefore critical for ensuring absolute baseline establishment and preventing false-positive activity readouts in sensitive biochemical models.
In biochemical assays evaluating the DNA-dependent DNA polymerase (DDDP) activity of HIV-1 RT, (-)-Calanolide A demonstrates an IC50 of 155.7 μM, whereas the active (+)-enantiomer exhibits an IC50 of 0.38 μM [1]. This massive reduction in inhibitory potency confirms that the NNRTI binding pocket is highly stereoselective, making the (-)-enantiomer an ideal negative control to validate specific binding interactions without background antiviral interference.
| Evidence Dimension | Inhibition of DNA-dependent DNA polymerase (DDDP) activity (IC50) |
| Target Compound Data | 155.7 μM |
| Comparator Or Baseline | (+)-Calanolide A (0.38 μM) |
| Quantified Difference | ~410-fold reduction in inhibitory potency |
| Conditions | In vitro HIV-1 reverse transcriptase (RT) assay |
Provides researchers with a structurally identical but functionally inactive baseline to rigorously validate the stereospecificity of novel NNRTI candidates.
When tested against the RNA-dependent DNA polymerase (RDDP) activity of HIV-1 RT, (-)-Calanolide A yields an IC50 of 27.8 μM, compared to 0.32 μM for the (+)-enantiomer and 0.97 μM for the racemate [1]. This lack of significant RDDP inhibition ensures that researchers evaluating dual-polymerase inhibition mechanisms have a reliable, structurally analogous baseline that lacks the potent interference seen with the active enantiomer.
| Evidence Dimension | Inhibition of RNA-dependent DNA polymerase (RDDP) activity (IC50) |
| Target Compound Data | 27.8 μM |
| Comparator Or Baseline | (+)-Calanolide A (0.32 μM) |
| Quantified Difference | ~87-fold lower potency |
| Conditions | In vitro HIV-1 reverse transcriptase (RT) assay |
Ensures that dual-polymerase inhibition studies can reliably differentiate between active compound effects and non-specific structural background noise.
In whole-cell culture assays, (-)-Calanolide A demonstrates negligible anti-HIV-1 activity, showing less than 30% inhibition even at high concentrations of 200 μg/mL, in stark contrast to the highly active (+)-enantiomer [1]. This profound lack of cellular efficacy makes the (-)-enantiomer an indispensable control agent for isolating true NNRTI-mediated viral suppression from non-specific compound cytotoxicity in drug screening workflows.
| Evidence Dimension | Inhibition of HIV-1 in cell culture at 200 μg/mL |
| Target Compound Data | <30% inhibition (inactive) |
| Comparator Or Baseline | (+)-Calanolide A (highly active, complete suppression) |
| Quantified Difference | Qualitative shift from active therapeutic to inactive control |
| Conditions | In vitro HIV-1 cell culture assay |
Allows assay developers to confidently distinguish between specific viral inhibition and generalized cellular toxicity.
During the analytical and semi-preparative chiral HPLC resolution of synthetic Calanolide A, pure (-)-Calanolide A is required as a reference standard to establish absolute retention time mapping [1]. Utilizing the pure (-)-enantiomer allows for precise peak assignment and baseline separation verification, whereas relying solely on the racemate presents co-elution risks that prevent accurate determination of enantiomeric excess (ee) in active pharmaceutical ingredient (API) synthesis[1].
| Evidence Dimension | Chromatographic peak assignment for ee determination |
| Target Compound Data | Unambiguous single-enantiomer retention time baseline |
| Comparator Or Baseline | (±)-Calanolide A racemate (ambiguous dual-peak resolution) |
| Quantified Difference | Absolute calibration vs. relative estimation |
| Conditions | Chiral HPLC method validation |
Essential for quality control laboratories needing to validate the enantiomeric purity of synthetically manufactured (+)-Calanolide A batches.
Because of its precise stereochemistry, (-)-Calanolide A is indispensable for calibrating chiral HPLC methods and verifying the enantiomeric excess (ee) of synthetic (+)-Calanolide A batches, ensuring compliance with strict purity requirements [1].
Given its ~410-fold lower potency against DNA-dependent DNA polymerase compared to the (+)-enantiomer, (-)-Calanolide A serves as an ideal negative control in HIV-1 RT assays to differentiate between true NNRTI-mediated antiviral activity and non-specific cytotoxicity[1].
The stark contrast in binding affinity between the enantiomers makes (-)-Calanolide A highly valuable in structural biology and computational docking studies aimed at mapping the exact steric constraints of the HIV-1 RT non-nucleoside binding pocket [1].